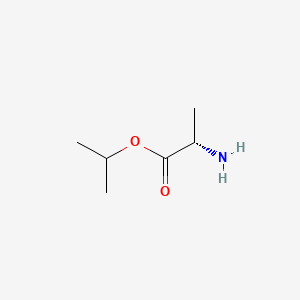
L-Alanine isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine isopropyl ester is a chiral ester derived from the amino acid alanine. It is characterized by the presence of an isopropyl group attached to the ester functionality, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s chirality is significant in various biochemical processes, as the (S)-enantiomer often exhibits different biological activity compared to its ®-counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine isopropyl ester typically involves the esterification of (S)-2-aminopropanoic acid (L-alanine) with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-2-aminopropanoic acid+isopropanolacid catalyst(S)-Isopropyl 2-aminopropanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Enzymatic methods using lipases for the esterification process are also employed to ensure high enantioselectivity and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield (S)-2-aminopropanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or thiophenol can be employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of (S)-2-aminopropanol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
L-Alanine isopropyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of L-Alanine isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In pharmaceutical contexts, the compound’s chirality plays a crucial role in its binding affinity and activity. The (S)-enantiomer may exhibit higher efficacy and selectivity towards certain biological targets compared to the ®-enantiomer.
Comparaison Avec Des Composés Similaires
Ethyl 2-aminopropanoate: Another ester of alanine, differing by the presence of an ethyl group instead of an isopropyl group.
Methyl 2-aminopropanoate: Similar structure with a methyl group.
Propionic acid derivatives: Compounds like propionic acid and its esters share structural similarities.
Uniqueness: L-Alanine isopropyl ester is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1 |
Clé InChI |
QDQVXVRZVCTVHE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C)C)N |
SMILES canonique |
CC(C)OC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















